LogP Gradient Across the 1,3-Dibromo-2-alkanone Series Establishes a C9-Specific Lipophilicity Window
1,3-Dibromo-2-nonanone (C9) has a calculated logP of 4.73 , compared to 2.12 for 1,3-dibromo-2-pentanone (C5) and a predicted logP of approximately 3.39 for the isomer 3,5-dibromo-2,6-dimethylheptan-4-one (also C9H₁₆Br₂O) [1]. While experimental logP values for the complete C3–C10 homologous series are not available from a single study, the C9 logP of 4.73 occupies a mid-range lipophilicity that balances membrane permeability with residual aqueous solubility — a property window distinct from the more polar C3–C5 analogs (logP < 3) and the highly lipophilic C12+ members (logP > 6).
| Evidence Dimension | Calculated partition coefficient (logP / clogP) |
|---|---|
| Target Compound Data | logP = 4.73 (1,3-dibromo-2-nonanone, C9) |
| Comparator Or Baseline | 1,3-Dibromo-2-pentanone (C5): logP = 2.12; 3,5-Dibromo-2,6-dimethylheptan-4-one (C9 isomer): logP = 3.39 |
| Quantified Difference | ΔlogP ≈ +2.6 vs. C5 analog; ΔlogP ≈ +1.3 vs. branched C9 isomer |
| Conditions | Calculated logP values from chemical databases (Chemsrc, ChemExper, yybyy.com) |
Why This Matters
A logP of 4.73 positions 1,3-dibromo-2-nonanone in a lipophilicity range favorable for membrane-associated applications (e.g., biofilm penetration), whereas shorter-chain analogs with logP < 3 may exhibit insufficient membrane partitioning.
- [1] yybyy.com. 3,5-Dibromo-2,6-dimethylheptan-4-one: LogP = 3.3945. CAS 30957-25-6. View Source
